molecular formula C17H16ClN5O2 B609928 N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1079400-07-9

N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B609928
CAS No.: 1079400-07-9
M. Wt: 357.8 g/mol
InChI Key: ZRJGMDIPCQOGNI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

PF-04531083 plays a significant role in biochemical reactions, particularly as a selective Nav1.8 blocker . Nav1.8 is a voltage-gated sodium channel, predominantly expressed in the peripheral nervous system and linked to various pain disorders . By blocking this channel, PF-04531083 can potentially alleviate neuropathic and inflammatory pain .

Cellular Effects

The effects of PF-04531083 on cells are primarily related to its ability to block the Nav1.8 sodium channel . This action can influence cell function by altering neuronal excitability, synaptic plasticity, and other cellular processes . In Pitt Hopkins Syndrome (PTHS) mouse models, for instance, PF-04531083 has been shown to normalize neuron function, brain circuit activity, and behavioral abnormalities .

Molecular Mechanism

The molecular mechanism of PF-04531083 involves its interaction with the Nav1.8 sodium channel . As a selective Nav1.8 blocker, it binds to this channel, inhibiting its function and thereby altering neuronal excitability . This can lead to changes in gene expression and other molecular-level effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PF-04531083 have been observed to change over time . For example, in a study assessing its effect on heat pain in healthy volunteers, the compound showed effectiveness at different time points

Dosage Effects in Animal Models

The effects of PF-04531083 in animal models have been shown to vary with dosage . For instance, in PTHS mouse models, it was found to be effective at rescuing central nervous system phenotypes

Metabolic Pathways

The specific metabolic pathways that PF-04531083 is involved in are not clearly defined in the available literature. Given its role as a Nav1.8 blocker, it may interact with enzymes or cofactors related to this sodium channel

Transport and Distribution

Given its role as a Nav1.8 blocker, it may interact with transporters or binding proteins related to this sodium channel .

Subcellular Localization

The subcellular localization of PF-04531083 is not clearly defined in the available literature. As a Nav1.8 blocker, it is likely to be localized where these sodium channels are present

Preparation Methods

The preparation of Pf-04531083 involves several synthetic routes and reaction conditionsThe final product is obtained through a series of purification steps to ensure high purity .

Chemical Reactions Analysis

Pf-04531083 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Pf-04531083 can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Pf-04531083 has several scientific research applications, including:

Comparison with Similar Compounds

Pf-04531083 is unique in its high selectivity and potency as a sodium channel Nav1.8 blocker. Similar compounds include:

    A-803467: Another sodium channel blocker used for pain research.

    VX-150: A compound that was investigated for pain management but discontinued in clinical trials.

    VX-548: Currently in clinical trials for pain management.

    HRS4800: A compound in clinical trials for pain management.

    JMKX000623: Another compound in clinical trials for pain management .

Pf-04531083 stands out due to its specific targeting of Nav1.8 and its potential therapeutic applications in pain management.

Biological Activity

N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound with notable potential in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research. Its complex molecular structure, featuring a pyrazole ring, positions it as a candidate for various therapeutic applications. This article explores the biological activities associated with this compound, supported by data tables and research findings.

The molecular formula of this compound is C17H16ClN5O2C_{17}H_{16}ClN_{5}O_{2}, with a molecular weight of 357.8 g/mol. The compound is characterized by the presence of a pyrazole ring, which is commonly associated with diverse biological activities, including kinase inhibition .

Preliminary studies indicate that this compound interacts with specific biological targets, particularly enzymes involved in inflammatory pathways and cancer cell proliferation. Molecular docking studies have been employed to predict its binding affinities and modes of interaction with target proteins, providing insights into its pharmacological potential .

Anti-Cancer Activity

Research has demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines, including:

Cancer Type Cell Line IC50 (µM)
Lung CancerA54926
Breast CancerMDA-MB-2313.79
Liver CancerHepG242.30
Cervical CancerHeLa38.44

These findings suggest that this compound may possess similar anticancer properties due to its structural features .

Anti-inflammatory Activity

In addition to its anticancer potential, this compound may also exhibit anti-inflammatory effects. Pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For example, certain derivatives have shown inhibition of TNF-alpha release in experimental models .

Case Studies

  • In Vitro Studies : In a study examining various pyrazole derivatives, this compound was evaluated for its cytotoxic effects on cancer cell lines. Results indicated a significant reduction in cell viability across multiple tested lines, suggesting its potential as an effective anticancer agent .
  • Molecular Modeling : Molecular docking studies revealed that the compound binds effectively to active sites on target kinases involved in cancer progression. This binding affinity correlates with observed cytotoxic effects in vitro, supporting further investigation into its therapeutic applications .

Properties

IUPAC Name

N-[6-amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl]-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-23-14(7-8-20-23)17(24)22-15-6-4-11(16(19)21-15)12-9-10(25-2)3-5-13(12)18/h3-9H,1-2H3,(H3,19,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJGMDIPCQOGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC(=C(C=C2)C3=C(C=CC(=C3)OC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079400-07-9
Record name PF-04531083
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079400079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pf-04531083
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-04531083
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40497CY7Y3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 1-methyl-1H-pyrazole-5-carboxylic acid (5.28 g, 41.9 mmol) in dichloromethane (55 ml) was added oxalyl chloride (9.14 ml, 104.8 mmol) followed by 3 drops of dimethylformamide. The reaction was stirred at room temperature for 18 hours before concentration in vacuo. The residue was dissolved in acetonitrile (42 ml) and added dropwise to a cooled solution of 3-(2-chloro-5-methoxyphenyl)pyridine-2,6-diamine (preparation 1, 9.5 g, 38 mmol) and lutidine (6.6 ml, 57.1 mmol) in acetonitrile (650 ml). The reaction was allowed to warm to room temperature and stirred under nitrogen for 2 hours. The reaction was quenched by the addition of water (300 ml) and concentrated to low volume in vacuo. The aqueous residue was washed with dichloromethane (2×300 ml), dried (MgSO4) and concentrated in vacuo. The residue was purified by silica gel column chromatography eluting with ethylacetate:heptane 1:4 to furnish a solid. This was recrystallised from toluene (100 ml) to afford 6.7 g of the title product.
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
9.14 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
650 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
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N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
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N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

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